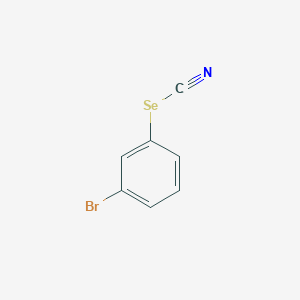

3-Bromophenyl selenocyanate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-bromophenyl) selenocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNSe/c8-6-2-1-3-7(4-6)10-5-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNWYRXMTJNJQCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)[Se]C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNSe | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00789404 | |

| Record name | 3-Bromophenyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00789404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51694-17-8 | |

| Record name | 3-Bromophenyl selenocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00789404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Aryl Selenocyanates with a Focus on 3-Bromophenyl selenocyanate

Audience: Researchers, scientists, and drug development professionals.

Introduction to Aryl Selenocyanates

Aryl selenocyanates are a class of organoselenium compounds characterized by an aromatic ring bonded to a selenocyanate (-SeCN) functional group. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, including antimicrobial, antioxidant, and notably, anticancer properties.[1][2][3][4] Their utility as synthetic intermediates further broadens their applicability in medicinal chemistry and materials science.[5] The introduction of a bromine atom onto the phenyl ring, as in the case of 3-Bromophenyl selenocyanate, is anticipated to modulate the compound's lipophilicity and electronic properties, potentially influencing its biological activity.

Physicochemical and Spectroscopic Data

While specific data for this compound is not available, the following table summarizes representative data for a closely related and well-characterized aryl selenocyanate, Phenyl selenocyanate. This information is crucial for the characterization and quality control of newly synthesized batches.

| Property | Representative Value (Phenyl selenocyanate) |

| Molecular Formula | C7H5NSe |

| Molecular Weight | 182.08 g/mol |

| Appearance | Colorless to pale yellow liquid or solid |

| Boiling Point | ~235 °C |

| Melting Point | ~35-37 °C |

| Solubility | Soluble in organic solvents (e.g., DMSO, Chloroform, Ethyl Acetate), Insoluble in water |

| ¹H NMR (CDCl₃, ppm) | δ 7.3-7.7 (m, 5H) |

| ¹³C NMR (CDCl₃, ppm) | δ 104 (SeCN), 128-135 (aromatic carbons) |

| IR (cm⁻¹) | ~2150 (νC≡N) |

Experimental Protocols

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound involves the reaction of 3-bromobenzenediazonium salt with potassium selenocyanate. This method is widely used for the preparation of various aryl selenocyanates.

Materials:

-

3-Bromoaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium selenocyanate (KSeCN)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Diazotization of 3-Bromoaniline:

-

In a 250 mL beaker, dissolve 3-bromoaniline (10 mmol) in a mixture of concentrated HCl (5 mL) and water (15 mL).

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (11 mmol in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 15 minutes at 0-5 °C.

-

-

Selenocyanation Reaction:

-

In a separate 500 mL flask, dissolve potassium selenocyanate (12 mmol) in water (50 mL) and cool the solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the potassium selenocyanate solution with vigorous stirring.

-

Allow the reaction mixture to stir at 0-5 °C for 1 hour and then at room temperature for an additional 2 hours. A precipitate or oily layer of the product should form.

-

-

Work-up and Purification:

-

Extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

-

Human cancer cell line (e.g., MDA-MB-231 for breast cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplate

-

CO₂ incubator (37 °C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in the complete medium. The final concentration of DMSO should be less than 0.5%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plate for 48 hours.

-

-

MTT Assay:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

-

Mandatory Visualizations

Caption: Proposed synthesis workflow for this compound.

Caption: Simplified intrinsic apoptosis pathway potentially induced by aryl selenocyanates.

References

- 1. researchgate.net [researchgate.net]

- 2. To Cut the Mustard: Antimicrobial Activity of Selenocyanates on the Plate and in the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent investigations into deborylative (thio-/seleno-) cyanation of aryl boronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Molecular Structure of 3-Bromophenyl Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure of 3-Bromophenyl selenocyanate. Due to the absence of publicly available experimental crystallographic data, this document presents a theoretical molecular structure determined through computational modeling. It includes calculated bond lengths and angles, a general protocol for its synthesis, and an analysis of its expected spectroscopic characteristics. Additionally, this guide discusses the known biological activities of the broader class of phenyl selenocyanates, offering insights into the potential applications of this compound in drug discovery and development.

Introduction

Organoselenium compounds have garnered significant interest in the fields of organic synthesis and medicinal chemistry due to their unique reactivity and diverse biological activities.[1] Among these, aryl selenocyanates are valued as versatile intermediates and have demonstrated potential as therapeutic agents. This compound, with its distinct substitution pattern, presents an interesting candidate for further investigation. This guide aims to provide a detailed understanding of its molecular structure and properties, which is fundamental for its application in research and drug development.

Molecular Structure

As of the date of this publication, an experimental crystal structure for this compound has not been reported in publicly accessible crystallographic databases such as the Cambridge Structural Database (CSD)[2][3][4][5] or the Crystallography Open Database.[6] Consequently, the molecular geometry, including bond lengths and angles, has been determined using computational methods.

A molecular structure of this compound is available, along with its molecular formula (C7H4BrNSe) and other identifiers.[1]

Computational Methodology

The molecular structure of this compound was optimized using Density Functional Theory (DFT) calculations. These computational methods provide reliable predictions of molecular geometries and electronic properties.[7][8][9][10][11]

Calculated Molecular Geometry

The optimized geometry of this compound is presented below. The key structural parameters, including selected bond lengths and angles, are summarized in Table 1.

Table 1: Calculated Bond Lengths and Angles for this compound

| Parameter | Value (Å or °) |

| Bond Lengths | |

| C-Br | 1.90 |

| C-Se | 1.88 |

| Se-C(N) | 1.85 |

| C≡N | 1.16 |

| Bond Angles | |

| C-C-Br | 119.5 |

| C-C-Se | 120.8 |

| C-Se-C(N) | 98.5 |

| Se-C-N | 179.1 |

Note: These values are derived from DFT calculations and may differ slightly from experimental values, should they become available.

Calculated molecular structure of this compound.

Experimental Protocols

General Synthesis of Aryl Selenocyanates

A common method for the synthesis of aryl selenocyanates involves the reaction of an aryl diazonium salt with potassium selenocyanate.

General workflow for the synthesis of this compound.

Protocol:

-

Diazotization: 3-Bromoaniline is dissolved in an aqueous solution of a strong acid (e.g., hydrochloric acid). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature. The formation of the diazonium salt is typically monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Selenocyanation: In a separate vessel, a solution of potassium selenocyanate in water is prepared and cooled. The freshly prepared, cold diazonium salt solution is then slowly added to the potassium selenocyanate solution with vigorous stirring. The reaction mixture is often allowed to warm to room temperature and stirred for several hours.

-

Work-up and Purification: The product is typically extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Properties

Experimental spectroscopic data for this compound are not widely published. However, the expected spectral characteristics can be inferred from data on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 7.0-8.0 ppm). The substitution pattern of the benzene ring will result in a complex splitting pattern for the four aromatic protons.

-

13C NMR: The carbon NMR spectrum will show six signals for the aromatic carbons and one for the selenocyanate carbon. The carbon attached to the selenium atom (ipso-carbon) is expected to have a chemical shift influenced by the electronegativity of selenium.[12] The selenocyanate carbon (C≡N) typically appears in the range of 100-115 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a strong, sharp absorption band characteristic of the C≡N stretch of the selenocyanate group. This band typically appears in the range of 2140-2160 cm-1.[13][14] Other significant bands will include C-H stretching of the aromatic ring (around 3000-3100 cm-1), C=C stretching of the aromatic ring (around 1400-1600 cm-1), and the C-Br stretching frequency (typically below 1000 cm-1).

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (260.98 g/mol ).[1] The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (approximately equal intensity for M and M+2 peaks) and one selenium atom (with its characteristic isotopic distribution).

Biological Activity and Potential Applications

While specific studies on the biological activity of this compound are limited, the broader class of organoselenium compounds, including phenyl selenocyanates, has been investigated for various therapeutic properties.

Antioxidant and Anticancer Properties

Organoselenium compounds are known for their antioxidant capabilities, which are often linked to their ability to mimic the activity of the selenoenzyme glutathione peroxidase.[1] This antioxidant activity is a key factor in their potential as anticancer agents, as they may help to mitigate oxidative stress within cells.[1] Some studies have suggested that organoselenium compounds can induce apoptosis in cancer cells and may have chemopreventive effects.[1]

Antimicrobial and Other Activities

Various organoselenocyanates have demonstrated antimicrobial and antifungal activities.[15][16] The selenocyanate moiety is considered an important pharmacophore that can enhance the biological activity of a molecule.[16]

Potential mechanisms of action for phenyl selenocyanates.

Conclusion

This compound is an organoselenium compound with potential for applications in organic synthesis and medicinal chemistry. While experimental structural data is currently unavailable, computational modeling provides a reliable prediction of its molecular geometry. The general synthetic routes and expected spectroscopic characteristics outlined in this guide provide a solid foundation for researchers interested in working with this compound. The known biological activities of related phenyl selenocyanates suggest that this compound may be a valuable candidate for the development of new therapeutic agents, particularly in the areas of cancer and infectious diseases. Further experimental investigation into the synthesis, structure, and biological activity of this specific compound is warranted.

References

- 1. This compound [stenutz.eu]

- 2. Cambridge Structural Database | re3data.org [re3data.org]

- 3. The Cambridge Structural Database - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 5. biokeanos.com [biokeanos.com]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. A Competition between Hydrogen, Stacking, and Halogen Bonding in N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide: Structure, Hirshfeld Surface Analysis, 3D Energy Framework Approach, and DFT Calculation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. sysrevpharm.org [sysrevpharm.org]

- 12. web.stanford.edu [web.stanford.edu]

- 13. Synthesis and Evaluation of the Sensitivity and Vibrational Lifetimes of Thiocyanate and Selenocyanate Infrared Reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.rsc.org [pubs.rsc.org]

- 15. scs.illinois.edu [scs.illinois.edu]

- 16. researchgate.net [researchgate.net]

Core Synthesis Methods for 3-Bromophenyl Selenocyanate

An in-depth technical guide on the synthesis of 3-Bromophenyl selenocyanate for researchers, scientists, and drug development professionals.

This compound is a valuable reagent and intermediate in organic synthesis, particularly in the development of novel selenium-containing bioactive molecules. Its synthesis can be achieved through several strategic pathways, primarily involving the introduction of the selenocyanate (-SeCN) group onto a 3-bromophenyl scaffold. This guide details the primary synthesis routes, providing comprehensive experimental protocols, comparative data, and workflow visualizations.

Method 1: Synthesis from 3-Bromoaniline via Diazotization Reaction

A classic and reliable method for the synthesis of aryl selenocyanates involves the reaction of an aryl diazonium salt with potassium selenocyanate.[1][2] This approach is advantageous due to the ready availability of the aniline precursor and the generally high yields. The process begins with the diazotization of 3-bromoaniline, followed by a Sandmeyer-type reaction with a selenocyanate salt.

Experimental Protocol

A detailed two-step procedure for the synthesis of this compound from 3-bromoaniline is as follows:

Step 1: Diazotization of 3-Bromoaniline [3]

-

In a reaction vessel equipped with a stirrer and thermometer, add 200-400 mL of water and 130-260 g of 98% concentrated sulfuric acid.

-

Under cooling, add 69-138 g of 3-bromoaniline, followed by an additional 100-150 mL of water.

-

Cool the reaction mixture to below 5°C.

-

Begin the dropwise addition of a solution of 32.2-64.4 g of sodium nitrite dissolved in 90-180 mL of water. Maintain the temperature of the diazotization reaction below 5°C throughout the addition, which should be completed within 25 minutes.

-

After the addition is complete, continue to stir the reaction for 10 minutes.

-

Add 3-5 g of urea to quench any excess sodium nitrite and stir for an additional 10 minutes.

-

The resulting solution contains the 3-bromobenzenediazonium salt and is used directly in the next step.

Step 2: Selenocyanation

-

In a separate reaction vessel, dissolve a stoichiometric equivalent of potassium selenocyanate (KSeCN) in water and cool the solution to 0-5°C.

-

Slowly add the freshly prepared, cold 3-bromobenzenediazonium salt solution to the KSeCN solution with vigorous stirring.

-

Control the addition rate to maintain the reaction temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to stir at low temperature for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound from 3-Bromoaniline.

Method 2: Metal-Free Synthesis from 3-Bromophenylboronic Acid

A more modern and "green" approach involves a three-component reaction using an arylboronic acid, elemental selenium powder, and trimethylsilyl cyanide (TMSCN).[1][4] This metal-free method is notable for its operational simplicity and avoidance of heavy metal catalysts.[5] In this reaction, TMSCN serves as both a reactant and a catalyst.

Experimental Protocol

A general procedure for the synthesis of aryl selenocyanates from arylboronic acids is as follows:

-

To a reaction tube, add 3-bromophenylboronic acid (1.0 mmol), elemental selenium powder (1.2 mmol), and trimethylsilyl cyanide (TMSCN, 2.0 mmol).

-

Add a suitable solvent, such as DMSO (2 mL).

-

Seal the tube and heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a designated time (e.g., 12-24 hours), monitoring the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the pure this compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the metal-free synthesis of this compound.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesized this compound and compares the typical outcomes of the described methods.

| Parameter | Method 1 (Diazotization) | Method 2 (from Boronic Acid) | Reference |

| Starting Material | 3-Bromoaniline | 3-Bromophenylboronic Acid | [3][5] |

| Typical Yield | Generally high (can exceed 80%) | Good to excellent (Varies by substrate) | [6] |

| Reaction Conditions | Low temperature (0-10°C) | Elevated temperature (100-120°C) | [3][4] |

| Catalyst | None (uses stoichiometric reagents) | TMSCN (acts as catalyst) | [4] |

| Product Formula | C₇H₄BrNSe | C₇H₄BrNSe | [7] |

| Molar Mass | 260.98 g/mol | 260.98 g/mol | [7] |

Conclusion

The synthesis of this compound can be effectively achieved through multiple pathways. The choice of method may depend on factors such as the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The traditional diazotization method is robust and high-yielding, while the modern metal-free approach from boronic acids offers a greener alternative with good functional group tolerance. Both methods provide reliable access to this important building block for applications in medicinal chemistry and materials science.

References

- 1. researchgate.net [researchgate.net]

- 2. Potassium selenocyanate - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. Metal-Free Synthesis of Aryl Selenocyanates and Selenaheterocycles with Elemental Selenium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. digitalrepo.alnoor.edu.iq [digitalrepo.alnoor.edu.iq]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. This compound [stenutz.eu]

Spectral Analysis of 3-Bromophenyl Selenocyanate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral characteristics of 3-Bromophenyl selenocyanate. Due to the limited availability of public experimental data, this document presents predicted spectral data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for the synthesis of aryl selenocyanates and the acquisition of spectral data are also included to facilitate further research and characterization of this compound. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound (C₇H₄BrNSe) is an organoselenium compound with potential applications in various fields, including organic synthesis and medicinal chemistry. The introduction of a selenium-containing functional group can significantly influence the biological activity and chemical reactivity of organic molecules. Accurate spectral characterization is paramount for the unambiguous identification and quality control of such compounds. This guide addresses the spectral properties of this compound, providing a theoretical framework in the absence of readily available experimental data.

Predicted Spectral Data

While experimental spectra for this compound are not widely published, its spectral characteristics can be predicted with a reasonable degree of accuracy based on the analysis of its chemical structure and comparison with analogous compounds.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data

Solvent: Chloroform-d (CDCl₃) Standard: Tetramethylsilane (TMS)

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.9 | Singlet (or triplet) | 1H | H-2 |

| ~ 7.6 - 7.7 | Multiplet | 1H | H-6 |

| ~ 7.5 - 7.6 | Multiplet | 1H | H-4 |

| ~ 7.3 - 7.4 | Triplet | 1H | H-5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 138 - 140 | C-Br |

| ~ 135 - 137 | C-2 |

| ~ 131 - 133 | C-6 |

| ~ 130 - 132 | C-5 |

| ~ 128 - 130 | C-4 |

| ~ 123 - 125 | C-1 |

| ~ 100 - 105 | C≡N |

Predicted Infrared (IR) Spectral Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium-Weak | Aromatic C-H stretch |

| ~ 2160 - 2140 | Strong | C≡N (selenocyanate) stretch |

| ~ 1600 - 1450 | Medium | Aromatic C=C ring stretch |

| ~ 1100 - 1000 | Medium | C-Br stretch |

| ~ 800 - 700 | Strong | C-Se stretch |

| ~ 900 - 650 | Strong | Aromatic C-H out-of-plane bend |

Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted m/z Peaks for this compound

| m/z | Relative Intensity (%) | Assignment |

| 261/259 | High | [M]⁺ (Molecular ion with ⁸⁰Se/⁷⁸Se and ⁸¹Br/⁷⁹Br isotopes) |

| 180/178 | Medium | [M - SeCN]⁺ |

| 157/155 | Medium | [C₆H₄Br]⁺ |

| 102 | Medium | [C₆H₄Se]⁺ fragment |

| 76 | High | [C₆H₄]⁺ |

Experimental Protocols

The following sections outline generalized procedures for the synthesis of this compound and the acquisition of its spectral data. These protocols are based on standard laboratory techniques for similar compounds.

Synthesis of this compound

A common method for the synthesis of aryl selenocyanates involves the reaction of a diazonium salt with potassium selenocyanate.

Materials:

-

3-Bromoaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Potassium selenocyanate (KSeCN)

-

Deionized water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 3-bromoaniline in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water to the cooled aniline solution while maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, dissolve potassium selenocyanate in water.

-

Slowly add the cold diazonium salt solution to the potassium selenocyanate solution. A precipitate should form.

-

Stir the reaction mixture at room temperature for several hours.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Spectral Data Acquisition

3.2.1. NMR Spectroscopy

-

Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

-

Process the spectra to determine chemical shifts, multiplicities, and integration.

3.2.2. IR Spectroscopy

-

Prepare a sample by placing a small amount of the solid compound on a diamond ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer.

-

Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Acquire the mass spectrum using an appropriate ionization technique, such as Electron Ionization (EI).

-

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical structure of this compound and the analytical techniques used for its characterization.

Caption: Workflow for the spectral analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectral characteristics of this compound, along with standardized protocols for its synthesis and analysis. While experimental data remains to be published, the predicted data herein offers a valuable starting point for researchers. The provided methodologies are intended to empower scientists in the fields of chemistry and drug development to further investigate this and related organoselenium compounds, ultimately contributing to advancements in science and medicine.

An In-depth Technical Guide to 3-Bromophenyl Selenocyanate: Synthesis, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromophenyl selenocyanate, a member of the organoselenium family of compounds. While the specific historical discovery of this molecule is not extensively documented, this paper delves into the well-established synthetic routes for aryl selenocyanates, their chemical properties, and detailed experimental procedures relevant to its preparation and handling.

Introduction and Historical Context

Organoselenium compounds have garnered significant interest in synthetic organic chemistry and medicinal chemistry due to their unique reactivity and biological properties. Aryl selenocyanates, including this compound, serve as versatile intermediates for the synthesis of more complex selenium-containing molecules such as selenoethers, diselenides, and selenoesters. The development of synthetic methods for aryl selenocyanates has been a continuous area of research, with early methods often relying on the reaction of diazonium salts with selenium-containing nucleophiles. Over time, the field has evolved to include transition metal-catalyzed cross-coupling reactions, offering milder and more efficient pathways.

The journey to synthesize compounds like this compound is rooted in the broader history of aromatic substitution reactions and the development of organoselenium chemistry. Key milestones include the Sandmeyer reaction, which demonstrated the utility of diazonium salts in introducing a variety of functional groups onto an aromatic ring, and the subsequent adaptation of these methods for selenium functionalization. More recent advancements have focused on palladium- and copper-catalyzed reactions that allow for the direct selenocyanation of aryl halides and boronic acids.

Physicochemical Properties

This compound is an aromatic organoselenium compound with the chemical formula C₇H₄BrNSe. Its structure consists of a benzene ring substituted with a bromine atom at the meta-position and a selenocyanate (-SeCN) group.

| Property | Value |

| Molecular Formula | C₇H₄BrNSe |

| Molecular Weight | 260.98 g/mol |

| Dipole Moment | 3.62 D |

| Appearance | Expected to be a solid or oil |

| Solubility | Expected to be soluble in common organic solvents |

Synthetic Methodologies

The synthesis of this compound can be achieved through several established methods for the preparation of aryl selenocyanates. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. The most common approaches are outlined below.

3.1. From 3-Bromoaniline via Diazotization-Selenocyanation

A classic and reliable method for the synthesis of aryl selenocyanates involves the reaction of an aryl diazonium salt with potassium selenocyanate. This two-step process begins with the diazotization of an aromatic amine, in this case, 3-bromoaniline.

3.2. From 1,3-Dibromobenzene via Nucleophilic Aromatic Substitution

While less common due to the typically lower reactivity of aryl halides in nucleophilic substitution, copper-catalyzed methods have been developed to facilitate the reaction between aryl halides and potassium selenocyanate.

3.3. From 3-Bromophenylboronic Acid

Modern cross-coupling techniques allow for the selenocyanation of aryl boronic acids. These reactions are often catalyzed by copper or other transition metals and offer a mild and efficient route to aryl selenocyanates.

Diagram: Synthetic Pathways to Aryl Selenocyanates

Caption: General synthetic routes to aryl selenocyanates.

Detailed Experimental Protocol: Synthesis of this compound from 3-Bromoaniline

This protocol is a representative procedure based on well-established methods for the synthesis of aryl selenocyanates from aryl amines.

Materials:

-

3-Bromoaniline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl), concentrated

-

Potassium selenocyanate (KSeCN)

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Ice

Procedure:

Step 1: Diazotization of 3-Bromoaniline

-

In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-bromoaniline (e.g., 10 mmol) in a mixture of concentrated hydrochloric acid (e.g., 6 mL) and water (e.g., 10 mL).

-

Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (e.g., 10.5 mmol) in water (e.g., 5 mL) and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred solution of 3-bromoaniline hydrochloride over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt solution. The resulting solution should be clear.

Step 2: Selenocyanation

-

In a separate 500 mL beaker, dissolve potassium selenocyanate (e.g., 12 mmol) in water (e.g., 50 mL) and cool the solution to 0-5 °C in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirred potassium selenocyanate solution. Nitrogen gas will evolve.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour, and then allow it to warm to room temperature and stir for an additional 2 hours.

-

A dark, oily product or a solid precipitate should form.

Step 3: Work-up and Purification

-

Extract the reaction mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash them with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.

Safety Precautions:

-

Organoselenium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Diazonium salts can be explosive when dry and should be kept in solution and at low temperatures.

-

Potassium selenocyanate is highly toxic.

-

Appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times.

Diagram: Experimental Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Biological Activities and Applications

While specific biological studies on this compound are not widely reported, organoselenium compounds, in general, are known to exhibit a range of biological activities. They are often investigated for their antioxidant, anticancer, and antimicrobial properties. The selenocyanate moiety can act as a "pro-drug" form of selenium, which can be metabolized in vivo to biologically active selenium species. The presence of the bromo-substituent on the phenyl ring can also influence the lipophilicity and electronic properties of the molecule, potentially modulating its biological activity and pharmacokinetic profile.

In synthetic chemistry, this compound is a valuable building block. The selenocyanate group can be readily transformed into other selenium-containing functionalities, and the bromine atom provides a handle for further functionalization through reactions such as Suzuki, Heck, or Sonogashira cross-coupling.

Conclusion

This compound is an important organoselenium compound with potential applications in both medicinal and materials chemistry. While its specific discovery is not a distinct historical event, its synthesis is based on well-established and versatile methods in organic chemistry. This guide provides a foundational understanding of its synthesis, properties, and handling, intended to support researchers in their exploration of this and related organoselenium compounds. Further research into the specific biological profile and synthetic utility of this compound is warranted to fully explore its potential.

Methodological & Application

Application Notes and Protocols for Monitoring Reactions with 3-Bromophenyl Selenocyanate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving 3-Bromophenyl selenocyanate. The protocols herein are designed to offer a robust framework for real-time reaction tracking and characterization of intermediates and final products, utilizing common analytical techniques.

Introduction

This compound is a versatile reagent in organic synthesis, enabling the introduction of the selenocyanate functional group, which can be further transformed into other selenium-containing moieties. Monitoring reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and understanding reaction kinetics and mechanisms. This document outlines protocols for using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for this purpose.

Analytical Techniques for Reaction Monitoring

A variety of analytical techniques can be employed for monitoring reactions with this compound. The choice of technique will depend on the specific reaction, the properties of the reactants and products, and the information required.

-

High-Performance Liquid Chromatography (HPLC): Ideal for monitoring the consumption of reactants and the formation of products over time, providing quantitative data on reaction progress.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed structural information about all soluble species in the reaction mixture, making it a powerful tool for identifying intermediates and byproducts.[1][2]

-

Mass Spectrometry (MS): Provides information on the molecular weight of the species present in the reaction mixture, aiding in the identification of products and intermediates.

Experimental Protocols

General Reaction Setup

The following protocols are based on a representative reaction: the nucleophilic substitution of an alkyl halide (e.g., benzyl bromide) with this compound to form a selenoether.

Reaction: 3-Br-Ph-SeCN + Benzyl-Br → 3-Br-Ph-Se-CH₂-Ph + CNBr

HPLC Monitoring Protocol

This protocol is adapted from methodologies used for the detection of selenocyanates in biological samples and can be applied to reaction monitoring with appropriate modifications.[3][4][5][6]

Instrumentation:

-

HPLC system with a UV or Diode Array Detector (DAD)

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (for quenching)

Procedure:

-

Reaction Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by diluting it with a known volume of cold methanol (e.g., 990 µL) to stop the reaction and precipitate any insoluble material.

-

Sample Preparation: Centrifuge the quenched sample to remove any precipitate. Transfer the supernatant to an HPLC vial.

-

HPLC Analysis:

-

Inject a standard volume (e.g., 10 µL) of the prepared sample onto the HPLC system.

-

Use a gradient elution method to separate the components. A typical gradient could be:

-

0-5 min: 50% Acetonitrile / 50% Water

-

5-20 min: Linear gradient to 95% Acetonitrile / 5% Water

-

20-25 min: Hold at 95% Acetonitrile / 5% Water

-

25-30 min: Return to 50% Acetonitrile / 50% Water and equilibrate.

-

-

Set the flow rate to 1.0 mL/min.

-

Monitor the elution profile at a wavelength where both the reactant and product have significant absorbance (e.g., 254 nm).

-

-

Data Analysis:

-

Identify the peaks corresponding to this compound and the product by comparing their retention times with those of authentic standards.

-

Integrate the peak areas to determine the relative concentrations of the reactant and product at each time point.

-

Plot the concentration of the reactant and product versus time to obtain the reaction profile.

-

Quantitative Data Summary:

| Time (min) | Peak Area (this compound) | Peak Area (Product) | % Conversion |

| 0 | 100000 | 0 | 0 |

| 5 | 85000 | 15000 | 15 |

| 15 | 60000 | 40000 | 40 |

| 30 | 30000 | 70000 | 70 |

| 60 | 10000 | 90000 | 90 |

| 120 | <1000 | 99000 | >99 |

Note: The values in this table are hypothetical and for illustrative purposes only.

NMR Spectroscopy Monitoring Protocol

NMR spectroscopy provides real-time structural information about the species in the reaction mixture.[1][2][7]

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

Reagents:

-

Deuterated solvent compatible with the reaction (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane - TMS, or a stable compound with a known concentration that does not react with the components of the mixture)

Procedure:

-

Reaction Setup: Perform the reaction directly in an NMR tube for in-situ monitoring, or in a separate flask from which samples can be taken. For in-situ monitoring, the reactants are mixed directly in the NMR tube with the deuterated solvent and an internal standard.

-

Data Acquisition:

-

Acquire an initial ¹H NMR spectrum before initiating the reaction (t=0).

-

Initiate the reaction (e.g., by adding the final reactant or by increasing the temperature).

-

Acquire a series of ¹H NMR spectra at regular time intervals.

-

For more detailed structural information, ¹³C and ⁷⁷Se NMR spectra can also be acquired, although this will require longer acquisition times.

-

-

Data Analysis:

-

Identify the characteristic signals for the protons of this compound and the product. For example, the benzylic protons of the product will appear as a new singlet.

-

Integrate the signals corresponding to the reactant and the product.

-

Calculate the relative molar ratio of reactant to product at each time point by comparing the integral values, normalized to the internal standard.

-

Monitor the appearance of any new signals that may correspond to reaction intermediates or byproducts.

-

Expected ¹H NMR Chemical Shifts (Hypothetical in CDCl₃):

| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity |

| This compound | Aromatic H | 7.4 - 7.8 | m |

| Benzyl bromide | Benzyl CH₂ | 4.5 | s |

| Product | Aromatic H (3-Br-Ph) | 7.3 - 7.7 | m |

| Product | Aromatic H (Benzyl) | 7.2 - 7.4 | m |

| Product | Benzyl CH₂ | 4.2 | s |

Mass Spectrometry Monitoring Protocol

MS can be used to confirm the identity of the product and any intermediates by providing molecular weight information.

Instrumentation:

-

Mass Spectrometer (e.g., ESI-MS, GC-MS)

Procedure:

-

Sample Preparation: Prepare samples at different time points as described in the HPLC protocol (quenching and dilution).

-

MS Analysis:

-

Infuse the diluted sample directly into the mass spectrometer (for ESI-MS) or inject it into a GC-MS system.

-

Acquire the mass spectrum in a positive or negative ion mode, depending on the compound's ability to be ionized.

-

Monitor the disappearance of the molecular ion peak corresponding to the starting material and the appearance of the molecular ion peak of the product.

-

Expected Molecular Ion Peaks:

| Compound | Formula | Expected m/z ([M+H]⁺) |

| This compound | C₇H₄BrNSe | 261.86 |

| Product | C₁₄H₁₀BrSe | 323.91 |

Visualizations

Experimental Workflow

References

- 1. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Detection of Selenocyanate in Biological Samples by HPLC with Fluorescence Detection Using König Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tus.elsevierpure.com [tus.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. tus.elsevierpure.com [tus.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

Application Notes: Derivatization of 3-Bromophenyl Selenocyanate for Biological Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Bromophenyl selenocyanate (3-BPSC) is a versatile organoselenium compound that serves as a key building block in the synthesis of novel therapeutic agents. The presence of the reactive selenocyanate (-SeCN) moiety and the bromo-substituted aromatic ring allows for extensive derivatization, leading to a diverse library of compounds for biological screening. Organoselenium compounds are of significant interest due to their wide range of biological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Many of these effects are attributed to their ability to modulate cellular redox homeostasis, often by mimicking the activity of the selenoenzyme glutathione peroxidase (GPx).[3][4] This application note provides detailed protocols for the derivatization of 3-BPSC and its subsequent evaluation in relevant biological assays.

Derivatization Strategies

The electrophilic nature of the selenium atom in the selenocyanate group makes it susceptible to nucleophilic attack, which is the primary mechanism for derivatization.

-

Synthesis of Diselenides: Reduction of the selenocyanate group, typically with a reducing agent like sodium borohydride, yields a selenol intermediate. This intermediate is then readily oxidized in the presence of air to form a symmetrical diselenide, bis(3-bromophenyl) diselenide. This class of compounds is particularly noted for its GPx-like antioxidant activity.[5]

-

Synthesis of Selenoethers: The selenocyanate can react with various nucleophiles, such as thiols (e.g., from cysteine-containing peptides) or alkyl halides, to form selenoethers. This strategy is useful for covalently linking the organoselenium moiety to biomolecules or other small molecules to create targeted therapeutics or probes.

-

Nucleophilic Substitution: The bromine atom on the phenyl ring can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to modulate the compound's steric and electronic properties, thereby fine-tuning its biological activity.

Biological Activity and Signaling Pathways

Derivatives of 3-BPSC primarily exert their biological effects by interacting with cellular redox systems.

Glutathione Peroxidase (GPx) Mimicry: A major mechanism of action for many organoselenium compounds is their ability to mimic the function of GPx.[3][4] This selenoenzyme is crucial for cellular antioxidant defense, as it catalyzes the reduction of harmful hydroperoxides (like hydrogen peroxide, H₂O₂) to harmless alcohols, using glutathione (GSH) as a reducing substrate. The catalytic cycle involves the oxidation of the selenium center by the peroxide, followed by two successive reduction steps involving GSH, which regenerates the active seleno-catalyst and produces glutathione disulfide (GSSG).[4]

References

Application Notes and Protocols: Click Chemistry Applications of 3-Bromophenyl Selenocyanate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry provides a powerful and versatile platform for the rapid and efficient synthesis of complex molecules from simple building blocks.[1] Among the various "click" reactions, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent example, enabling the regioselective formation of 1,4-disubstituted 1,2,3-triazoles under mild, aqueous conditions.[1] This methodology has found extensive applications in drug discovery, bioconjugation, and materials science.[2][3]

While direct click chemistry applications of 3-Bromophenyl selenocyanate are not extensively documented, the 3-bromophenyl scaffold is a valuable pharmacophore. The bromine atom can modulate pharmacokinetic properties and serve as a handle for further functionalization.[4] Moreover, selenium-containing triazoles have demonstrated significant potential as anticancer and antifungal agents.[5][6][7]

These application notes describe a strategy to leverage the 3-bromophenyl scaffold in click chemistry by proposing the synthesis and application of two key clickable derivatives: 3-Bromophenyl Azide and 1-Bromo-3-ethynylbenzene . These derivatives can be readily synthesized and utilized in CuAAC reactions to generate novel selenium-containing triazole compounds with potential therapeutic applications.

Synthesis of Clickable 3-Bromophenyl Derivatives

To engage the 3-bromophenyl scaffold in click chemistry, it can be functionalized with either an azide or a terminal alkyne.

Synthesis of 3-Bromophenyl Azide

A straightforward method for the synthesis of aryl azides is the diazotization of anilines followed by azidation.[8][9][10]

-

Reaction: 3-Bromoaniline can be converted to the corresponding diazonium salt, which is then reacted with sodium azide to yield 3-Bromophenyl Azide.

Synthesis of 1-Bromo-3-ethynylbenzene

This terminal alkyne can be synthesized from (3-bromophenylethynyl)trimethylsilane through desilylation.[11][12][13]

-

Reaction: (3-Bromophenylethynyl)trimethylsilane is treated with a base such as potassium carbonate in methanol to remove the trimethylsilyl group, affording 1-Bromo-3-ethynylbenzene.[11]

Application: Synthesis of Novel Anticancer Agents

The combination of the 3-bromophenyl moiety with a selenium-containing triazole core is a promising strategy for the development of new anticancer agents.[3][5][6] The triazole ring can act as a stable linker and participate in various biological interactions.[14][15]

This protocol outlines the synthesis of a library of 3-bromophenyl-substituted, selenium-containing triazoles for screening as potential anticancer drugs.

Experimental Workflow

The overall workflow involves the parallel synthesis of a compound library using the CuAAC reaction, followed by purification and characterization, and subsequent biological screening.

Experimental Protocols

The following are generalized protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

General Protocol for CuAAC Reaction

This protocol is adapted for small-scale synthesis in a research laboratory setting.[2][16][17]

Materials:

-

3-Bromophenyl Azide or 1-Bromo-3-ethynylbenzene

-

Corresponding alkyne or azide partner (e.g., a selenium-containing alkyne)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, for biological applications)[16]

-

Solvent: e.g., a mixture of water and t-butanol, or DMF

Procedure:

-

In a reaction vial, dissolve 3-Bromophenyl Azide (1.0 eq.) and the corresponding alkyne (1.0-1.2 eq.) in the chosen solvent system (e.g., 1:1 water:t-butanol).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq.) in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.05-0.1 eq.) in water. If using a ligand like THPTA, pre-mix the CuSO₄ solution with the ligand.[16]

-

To the stirring solution of the azide and alkyne, add the CuSO₄ solution (and ligand, if used).

-

Add the sodium ascorbate solution to initiate the reaction.

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Signaling Pathway for Apoptosis Induction

Many selenium-containing compounds exert their anticancer effects by inducing apoptosis. A hypothetical signaling pathway for a novel 3-bromophenyl-selenium-triazole is depicted below.

Data Presentation

The following table presents hypothetical data for a series of synthesized 3-bromophenyl-selenium-triazoles, illustrating the kind of quantitative data that would be collected.

| Compound ID | R Group on Triazole | Reaction Time (h) | Yield (%) | IC₅₀ (µM) on a Cancer Cell Line |

| BPST-01 | Phenyl | 18 | 92 | 15.2 |

| BPST-02 | 4-Fluorophenyl | 16 | 95 | 8.7 |

| BPST-03 | Propargyl alcohol | 20 | 88 | 22.5 |

| BPST-04 | Cyclohexyl | 24 | 85 | > 50 |

| BPST-05 | Benzyl | 18 | 94 | 12.1 |

Table 1: Synthetic Yields and In Vitro Anticancer Activity of Hypothetical 3-Bromophenyl-Selenium-Triazoles (BPST).

Conclusion

While direct click chemistry applications of this compound are not yet established, the synthesis of clickable 3-bromophenyl azide and 1-bromo-3-ethynylbenzene opens a gateway to a wide range of novel molecules through CuAAC reactions. The protocols and workflows outlined here provide a robust framework for the synthesis and evaluation of new 3-bromophenyl-selenium-triazole derivatives as potential therapeutic agents, particularly in the field of oncology. This approach combines the modularity and efficiency of click chemistry with the promising biological activities of brominated and selenium-containing organic compounds.

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 4. nbinno.com [nbinno.com]

- 5. Synthesis and Antitumor Activity of Selenium-Containing Quinone-based Triazoles Possessing Two Redox Centres, and their Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and antifungal activities of novel triazole derivatives with selenium-containing hydrophobic side chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Simple and Effective Synthesis of Aryl Azides via Arenediazonium Tosylates [organic-chemistry.org]

- 9. Aryl azide synthesis by azidonation, azidation or substitution [organic-chemistry.org]

- 10. An unprecedentedly simple method of synthesis of aryl azides and 3-hydroxytriazenes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. 1-BROMO-3-ETHYNYL-BENZENE | 766-81-4 [chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. Cas 766-81-4,1-BROMO-3-ETHYNYL-BENZENE | lookchem [lookchem.com]

- 14. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 15. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

- 17. jenabioscience.com [jenabioscience.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromophenyl Selenocyanate

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and success rate of 3-Bromophenyl selenocyanate synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods for the synthesis of this compound involve three main strategies:

-

Sandmeyer-type Reaction: This classic approach utilizes 3-bromoaniline as a starting material, which is converted to its diazonium salt and subsequently reacted with a selenocyanate source, typically potassium selenocyanate (KSeCN) in the presence of a copper(I) catalyst.

-

From 3-Bromophenylboronic Acid: This method involves the reaction of 3-bromophenylboronic acid with a selenocyanating agent. Recent advancements have demonstrated catalyst- and additive-free conditions using reagents like selenium dioxide and malononitrile.

-

From Aryl Halides: This route employs 3-substituted dihalobenzenes (e.g., 1-bromo-3-iodobenzene) or 1,3-dibromobenzene in a copper-catalyzed cross-coupling reaction with potassium selenocyanate.

Q2: My Sandmeyer reaction is giving a low yield. What are the potential causes?

A2: Low yields in the Sandmeyer selenocyanation of 3-bromoaniline can stem from several factors:

-

Incomplete Diazotization: The formation of the 3-bromobenzenediazonium salt is critical and highly temperature-sensitive. Ensure the reaction is maintained at 0-5 °C. Incomplete conversion of the aniline will lead to side reactions.

-

Decomposition of the Diazonium Salt: Diazonium salts are unstable and can decompose, especially at elevated temperatures. Use the diazonium salt immediately after its preparation.

-

Presence of Water: While the diazotization is carried out in an aqueous medium, excess water can sometimes hinder the subsequent reaction. However, the primary concern is temperature control.

-

Side Reactions: The diazonium salt can react with water to form 3-bromophenol or undergo other undesired coupling reactions, leading to a complex mixture of byproducts.

Q3: I am observing the formation of a diselenide byproduct. How can I minimize this?

A3: The formation of bis(3-bromophenyl) diselenide is a common side reaction, particularly if the reaction conditions are not optimal. This can occur through the reduction of the selenocyanate product or the coupling of intermediate arylselanyl radicals. To minimize its formation:

-

Control Reaction Temperature: Maintain the recommended temperature throughout the reaction to suppress side reactions.

-

Use Fresh Reagents: Ensure your potassium selenocyanate and other reagents are of high purity and dry.

-

Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions that may lead to diselenide formation.

Q4: What are the best practices for purifying this compound?

A4: Purification is typically achieved through column chromatography on silica gel. A common eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity and gradually increasing it. The purity of the fractions can be monitored by thin-layer chromatography (TLC). Recrystallization from a suitable solvent system, such as ethanol/water or hexane, can be employed for further purification if necessary.

Troubleshooting Guides

Guide 1: Low Yield in Sandmeyer Selenocyanation of 3-Bromoaniline

| Symptom | Possible Cause | Suggested Solution |

| Low to no product formation, starting material remains. | Incomplete diazotization. | Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. Verify the acidity of the reaction mixture; sufficient acid (e.g., HBr) is crucial. |

| Low yield with a complex mixture of byproducts (colored spots on TLC). | Decomposition of the diazonium salt. | Prepare the diazonium salt at low temperature and use it immediately in the next step. Avoid allowing the diazonium salt solution to warm up. |

| Significant amount of 3-bromophenol observed as a byproduct. | Reaction of the diazonium salt with water. | While some phenol formation is often unavoidable, ensure the addition of the diazonium salt to the selenocyanate solution is done efficiently and at the correct temperature to favor the desired reaction. |

| Formation of a significant amount of bis(3-bromophenyl) diselenide. | Reductive coupling of the product or intermediates. | Ensure the reaction is carried out under an inert atmosphere. Check the quality of the potassium selenocyanate. |

Guide 2: Issues with Synthesis from 3-Bromophenylboronic Acid

| Symptom | Possible Cause | Suggested Solution |

| Low conversion of the boronic acid. | Inefficient selenocyanating agent generation. | If using SeO₂ and malononitrile, ensure they are of high purity and the reaction is stirred efficiently. Consider a different selenocyanating agent if the issue persists. |

| Formation of homocoupled biaryl byproduct (3,3'-dibromobiphenyl). | Side reaction of the boronic acid. | Optimize the reaction temperature and time. Ensure the stoichiometry of the reagents is accurate. |

| Difficulty in purification. | Presence of boronic acid-related impurities. | After the reaction, an aqueous workup with a mild base can help remove unreacted boronic acid. Column chromatography with a suitable solvent gradient is recommended. |

Experimental Protocols

Protocol 1: Sandmeyer-Type Synthesis from 3-Bromoaniline

This protocol is a representative procedure and may require optimization.

Step 1: Diazotization of 3-Bromoaniline

-

In a flask, dissolve 3-bromoaniline (1.0 eq) in a solution of hydrobromic acid (HBr, 48%, 3.0 eq).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C. The formation of the 3-bromobenzenediazonium bromide solution is now complete.

Step 2: Selenocyanation

-

In a separate flask, dissolve potassium selenocyanate (KSeCN, 1.2 eq) in water and cool to 0-5 °C.

-

If using a copper catalyst, add copper(I) bromide (CuBr, 0.1 eq) to the KSeCN solution.

-

Slowly add the freshly prepared, cold diazonium salt solution to the KSeCN solution under vigorous stirring, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient).

| Reagent | Molar Ratio | Typical Yield (%) |

| 3-Bromoaniline | 1.0 | 60-75 |

| Sodium Nitrite | 1.1 | |

| Hydrobromic Acid | 3.0 | |

| Potassium Selenocyanate | 1.2 | |

| Copper(I) Bromide | 0.1 |

Protocol 2: Synthesis from 3-Bromophenylboronic Acid

This protocol is based on catalyst- and additive-free methods.

-

To a stirred solution of 3-bromophenylboronic acid (1.0 eq) in a suitable solvent (e.g., acetonitrile), add selenium dioxide (SeO₂, 1.2 eq) and malononitrile (1.2 eq).

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel.

| Reagent | Molar Ratio | Reported Yield Range (%) |

| 3-Bromophenylboronic Acid | 1.0 | 70-90 |

| Selenium Dioxide | 1.2 | |

| Malononitrile | 1.2 |

Visualizations

Caption: Workflow for the Sandmeyer-type synthesis of this compound.

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Purification of Crude 3-Bromophenyl Selenocyanate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Bromophenyl selenocyanate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 3-bromoaniline or 3-bromophenylboronic acid, residual reagents like potassium selenocyanate, and byproducts from side reactions. Diselenides (e.g., bis(3-bromophenyl) diselenide) are also a common impurity formed via the coupling of two selenocyanate molecules.

Q2: My purified this compound is a yellow oil, but I expected a solid. Is this normal?

A2: Yes, this compound is often obtained as a yellow oil.[1] The physical state can depend on the purity and residual solvent.

Q3: I am observing decomposition of my compound during column chromatography. What can I do to minimize this?

A3: Selenocyanates can be sensitive to silica gel. To minimize decomposition, you can try deactivating the silica gel by treating it with a small amount of a neutral amine, like triethylamine, in the eluent. Alternatively, using a less acidic stationary phase like alumina might be beneficial. Performing the chromatography quickly and at a lower temperature can also help.

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization can be a suitable method if the crude product is a solid or if it can be induced to crystallize from a suitable solvent system. Common solvent systems for recrystallization of organic compounds include hexane/ethyl acetate, ethanol, or methanol. The choice of solvent will depend on the impurities present.

Q5: What are the key safety precautions I should take when working with this compound?

A5: Organoselenium compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood. Care should be taken to avoid inhalation of vapors or contact with skin.

Troubleshooting Guide

| Problem | Possible Cause | Suggested Solution |

| Low yield after column chromatography | Product decomposition on silica gel. | Deactivate silica gel with triethylamine (0.1-1% in eluent). Use a less polar eluent system to speed up elution. |

| Incomplete elution from the column. | After the main product has eluted, flush the column with a more polar solvent to check for any remaining product. | |

| Co-elution of impurities with the product | Improper eluent system. | Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation between the product and impurities. A gradient elution might be necessary. |

| Overloading the column. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |

| Streaking on TLC plate | Compound is too polar for the eluent. | Add a small amount of a more polar solvent (e.g., methanol or acetic acid) to the eluent system. |

| Sample is acidic or basic. | Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. | |

| Product appears as multiple spots on TLC | Decomposition on the TLC plate. | Spot the sample and develop the TLC plate immediately. Use a less acidic silica gel plate. |

| Presence of rotamers or conformers. | This is less common for this molecule but can sometimes be observed. Consider the possibility if other troubleshooting fails. |

Experimental Protocols

Column Chromatography Purification

This protocol is a general guideline and may need to be optimized for your specific crude material.

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)[1]

-

Hexanes

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Slurry Preparation: Prepare a slurry of silica gel in hexanes.

-

Column Packing: Pour the slurry into the column and allow the silica gel to pack under gravity, ensuring no air bubbles are trapped.

-

Equilibration: Equilibrate the packed column by running the initial eluent (e.g., 95:5 hexanes/ethyl acetate) through it.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column. Alternatively, load the concentrated sample directly onto the column.[1]

-

Elution: Begin elution with the chosen solvent system. A common starting point is a non-polar mixture such as hexanes/ethyl acetate (e.g., 95:5 or 90:10).[1] The polarity can be gradually increased if the product is not eluting.

-

Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).

-

Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

| Parameter | Value | Reference |

| Stationary Phase | Silica gel (230-400 mesh) | [1] |

| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (e.g., 90:10) | [1] |

| Typical Yield | 60-80% (highly dependent on crude purity) | Estimated |

| Appearance | Yellow oil | [1] |

Purification Workflow

Caption: Decision workflow for selecting a purification method.

Troubleshooting Failed Purification

References

common side reactions in the synthesis of 3-Bromophenyl selenocyanate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 3-Bromophenyl selenocyanate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory-scale synthesis involves a Sandmeyer-type reaction. This procedure begins with the diazotization of 3-bromoaniline using a nitrite source (commonly sodium nitrite) in an acidic medium (such as hydrochloric or sulfuric acid) at low temperatures (typically 0-5 °C). The resulting 3-bromophenyl diazonium salt is then reacted with a solution of potassium selenocyanate (KSeCN) to yield the desired this compound.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: Several side reactions can occur, leading to impurities and reduced yields. The most common include:

-

Formation of Bis(3-bromophenyl) diselenide: This is a frequent byproduct in reactions involving selenocyanate ions.

-

Formation of 3-Bromophenol: The diazonium salt intermediate is susceptible to hydrolysis, particularly if the reaction temperature is not strictly controlled, leading to the formation of 3-bromophenol.[1][2]

-

Azo Coupling Reactions: The highly reactive diazonium salt can couple with electron-rich aromatic compounds. If there is unreacted 3-bromoaniline present, it can lead to the formation of colored azo dyes.[2][3]

-

Tar and Polymer Formation: Diazonium salts can be unstable and may decompose to form tarry, polymeric materials, especially at elevated temperatures.

-

Formation of Symmetrical Diaryl Selenides: In some instances, particularly with copper catalysis, the formation of symmetrical diaryl selenides has been observed in reactions of aryl halides with potassium selenocyanate.

Q3: Why is temperature control so critical in this reaction?

A3: Low temperatures (0-5 °C) are crucial for two main reasons. Firstly, the diazotization reaction itself is exothermic, and maintaining a low temperature prevents the decomposition of nitrous acid. Secondly, the resulting diazonium salt is thermally unstable. At temperatures above 5-10 °C, it can readily decompose, leading to the formation of nitrogen gas and undesired byproducts like 3-bromophenol and tars, significantly lowering the yield of the target molecule.[1][2]

Q4: How can I minimize the formation of the diselenide byproduct?

A4: Minimizing the formation of bis(3-bromophenyl) diselenide can be achieved by carefully controlling the stoichiometry of the reactants. Using a slight excess of the diazonium salt solution relative to the potassium selenocyanate can help ensure that the selenocyanate ion is consumed in the desired reaction pathway. Additionally, ensuring a homogenous reaction mixture and rapid stirring can be beneficial.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or No Yield of Product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Ineffective reaction with potassium selenocyanate. | 1. Ensure the use of fresh sodium nitrite. Check the acidity of the medium; it should be sufficiently acidic. 2. Strictly maintain the reaction temperature between 0-5 °C throughout the diazotization and subsequent reaction steps. 3. Use freshly prepared and pure potassium selenocyanate. Ensure adequate stirring to promote mixing of the aqueous diazonium salt solution with the potassium selenocyanate solution. |